molecular formula C18H22N2O4 B460814 2-amino-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile-4-spiro-7'-  (1',4'-dioxaspiro[4.5]decane)

2-amino-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile-4-spiro-7'- (1',4'-dioxaspiro[4.5]decane)

Cat. No.: B460814
M. Wt: 330.4g/mol
InChI Key: XCGVQIXLXRCIAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile-4-spiro-7’-(1’,4’-dioxaspiro[4.5]decane) is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, with its unique spiro structure, exhibits interesting chemical properties that make it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile-4-spiro-7’-(1’,4’-dioxaspiro[4.5]decane) typically involves multicomponent reactions. One common method is the one-pot, four-component reaction that includes the condensation of dimethyl phthalate, 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol . This method is environmentally friendly and proceeds under mild reaction conditions, yielding pure products without the need for column chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Green chemistry principles, such as the use of non-toxic solvents and catalysts, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile-4-spiro-7’-(1’,4’-dioxaspiro[4.5]decane) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or carbonitrile positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can produce a variety of substituted chromenes.

Scientific Research Applications

2-amino-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile-4-spiro-7’-(1’,4’-dioxaspiro[4.5]decane) has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research focuses on its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: It is explored for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile-4-spiro-7’-(1’,4’-dioxaspiro[4.5]decane) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique spiro structure of 2-amino-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile-4-spiro-7’-(1’,4’-dioxaspiro[4.5]decane) distinguishes it from other similar compounds. This structural feature contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H22N2O4

Molecular Weight

330.4g/mol

InChI

InChI=1S/C18H22N2O4/c1-11-8-13(21)15-14(9-11)24-16(20)12(10-19)17(15)2-4-18(5-3-17)22-6-7-23-18/h11H,2-9,20H2,1H3

InChI Key

XCGVQIXLXRCIAR-UHFFFAOYSA-N

SMILES

CC1CC2=C(C(=O)C1)C3(CCC4(CC3)OCCO4)C(=C(O2)N)C#N

Canonical SMILES

CC1CC2=C(C(=O)C1)C3(CCC4(CC3)OCCO4)C(=C(O2)N)C#N

Origin of Product

United States

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